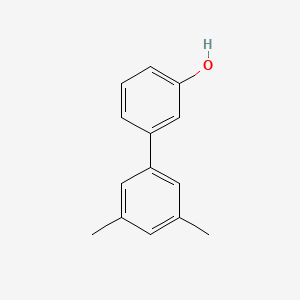

3-(3,5-Dimethylphenyl)phenol

Description

3-(3,5-Dimethylphenyl)phenol is a biphenyl derivative consisting of a phenol ring (C₆H₅OH) substituted at the 3-position with a 3,5-dimethylphenyl group.

Key features:

- Molecular formula: C₁₄H₁₄O.

- Substituents: Methyl groups at the 3- and 5-positions of the attached phenyl ring.

- Potential applications: Likely used in polymer stabilization, agrochemicals, or pharmaceuticals, inferred from similar phenolic compounds .

Properties

IUPAC Name |

3-(3,5-dimethylphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-10-6-11(2)8-13(7-10)12-4-3-5-14(15)9-12/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXJOHGNZYNBGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CC(=CC=C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60683434 | |

| Record name | 3',5'-Dimethyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60683434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261942-34-0 | |

| Record name | 3',5'-Dimethyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60683434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethylphenol typically involves the alkylation of phenol with methyl groups. One common method involves the reaction of xylene (a mixture of o-xylene, m-xylene, and p-xylene) with an alkyl halide or anhydride in the presence of a catalyst. This reaction produces an intermediate 3,5-dimethylcarbonyl compound, which is then oxidized using a peroxide to form 3,5-dimethylphenol ester. The ester is subsequently hydrolyzed to yield 3,5-dimethylphenol .

Industrial Production Methods

Industrial production of 3,5-dimethylphenol often employs similar synthetic routes but on a larger scale. The process involves the use of xylene as the starting material, followed by carbonylation, oxidation, and hydrolysis steps. This method is advantageous due to its high yield, mild reaction conditions, and low raw material cost, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylphenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced products.

Substitution: Halogenated, nitrated, or sulfonated derivatives of 3,5-dimethylphenol.

Scientific Research Applications

3,5-Dimethylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dimethylphenol involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of cholinesterase or acetylcholinesterase (AChE), forming unstable complexes with these enzymes through carbamoylation of their active sites . This inhibition can affect neurotransmission and other physiological processes.

Comparison with Similar Compounds

4-(3,5-Dimethylphenoxy)phenol (CAS 100886-05-3)

- Structure: A diphenyl ether with a 3,5-dimethylphenoxy group attached to phenol.

- Key differences :

- Linkage : Ether bond (C-O-C) vs. direct C-C bond in the target compound.

- Polarity : Higher polarity due to the ether group, affecting solubility in organic solvents.

- Reactivity : Ethers are less reactive toward electrophilic substitution compared to biphenyl systems.

- Applications : Likely used in surfactants or intermediates for specialty chemicals .

Bis(3,5-dimethylphenyl)chlorophosphite

- Structure : Phosphate ester with two 3,5-dimethylphenyl groups.

- Key differences: Functional group: Phosphate ester (P-O) vs. phenolic hydroxyl (-OH). Stability: Phosphate esters are more hydrolytically labile than phenolic compounds .

3,5-Bis(4-methoxyphenyl)-2-phenylphenol

- Structure: Trisubstituted phenol with two 4-methoxyphenyl and one phenyl group.

- Key differences :

- Substitution pattern : Three aromatic substituents vs. one in the target compound.

- Electronic effects : Methoxy groups enhance electron density on the aromatic ring, increasing susceptibility to electrophilic attack.

- Synthesis : Prepared via multi-step coupling reactions (e.g., Suzuki-Miyaura), suggesting similar synthetic routes for the target compound .

3,5-Dimethylphenol (m-Xylenol)

- Structure: Phenol with methyl groups at the 3- and 5-positions.

- Key differences :

Comparative Data Table

Research Findings and Insights

- Thermal Stability: The biphenyl structure of this compound likely enhances thermal stability compared to m-xylenol, which degrades at lower temperatures .

- Toxicity Considerations : Ortho-tolyl groups in related compounds () show neurotoxic effects, but the absence of phosphate/phosphite groups in the target compound may reduce such risks.

Notes

- Applications and reactivity are inferred from similar phenolic systems and market trends .

- Further experimental studies are needed to confirm bioactivity and industrial relevance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.